acetic acid CAS No. 90842-68-5](/img/structure/B14349602.png)
[3-(2-Iodoacetamido)anilino](oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoacetamido)anilinoacetic acid: is an organic compound that features an iodoacetamide group attached to an aniline ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetamido)anilinoacetic acid typically involves the following steps:
Formation of Iodoacetamide: Iodoacetamide can be synthesized by reacting iodoacetic acid with ammonia or an amine under controlled conditions.
Attachment to Aniline: The iodoacetamide group is then attached to an aniline derivative through a nucleophilic substitution reaction.
Formation of Oxoacetic Acid Moiety:
Industrial Production Methods
Industrial production of 3-(2-Iodoacetamido)anilinoacetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the iodoacetamide group, potentially converting it to an amine.
Substitution: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the iodoacetamide group.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms of the aniline ring.
Reduction Products: Amines and other reduced forms of the iodoacetamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Iodoacetamido)anilinoacetic acid: has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-(2-Iodoacetamido)anilinoacetic acid involves the alkylation of thiol groups in cysteine residues. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their function . The compound’s ability to selectively target cysteine residues makes it a valuable tool in biochemical research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: Shares the iodoacetamide group and is also used for protein modification.
Iodoacetic Acid: Similar in structure but lacks the aniline ring, making it less specific in its reactivity.
Chloroacetamide: A related compound with a chlorine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
Properties
CAS No. |
90842-68-5 |
|---|---|
Molecular Formula |
C10H9IN2O4 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
2-[3-[(2-iodoacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9IN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
MYQYPESKUZJEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


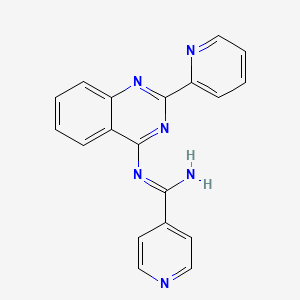
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)


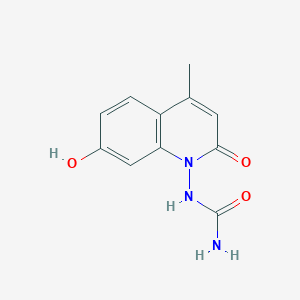
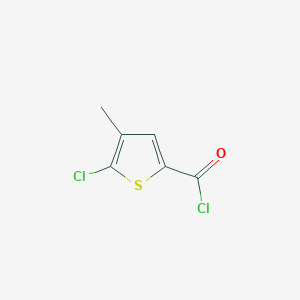
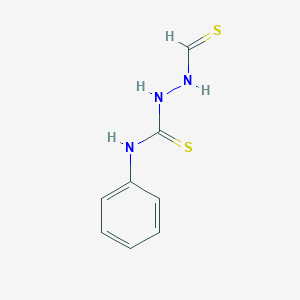
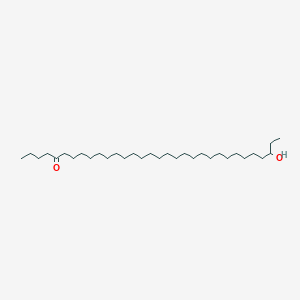
mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
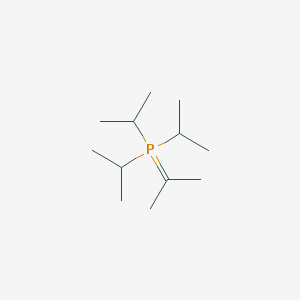
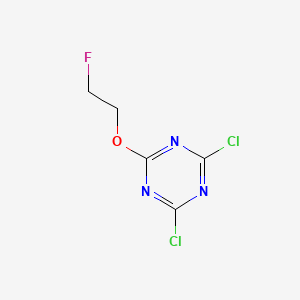
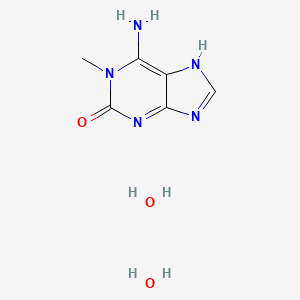
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
